molecular formula C23H16O5S B11952290 Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate CAS No. 27046-17-9

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate

Cat. No.: B11952290
CAS No.: 27046-17-9
M. Wt: 404.4 g/mol
InChI Key: VSZGXZSYPHDPSY-UHFFFAOYSA-N
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Description

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate is a functionalized naphthoate ester supplied for investigational purposes in chemical and pharmaceutical research. This compound features a naphthalene core substituted with a phenolic hydroxyl group, a phenyl ester, and a phenylsulfonyl moiety, making it a versatile intermediate for synthetic chemistry. The molecular formula is C23H16O5S . The 1-hydroxy-2-naphthoate scaffold is recognized in medicinal chemistry for its biological potential. Research on similar hydroxynaphthoate structures indicates their presence in natural products with cytotoxic properties and their use as intermediates for synthesizing anti-carcinogenic compounds . Furthermore, derivatives like methyl 1-hydroxy-2-naphthoate have demonstrated anti-inflammatory activity, suggesting this compound class is valuable for drug discovery efforts . The phenylsulfonyl group is a common motif that can influence a compound's physicochemical properties and biological activity, often explored in the development of therapeutic agents . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific applications.

Properties

CAS No.

27046-17-9

Molecular Formula

C23H16O5S

Molecular Weight

404.4 g/mol

IUPAC Name

phenyl 4-(benzenesulfonyl)-1-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C23H16O5S/c24-22-19-14-8-7-13-18(19)21(29(26,27)17-11-5-2-6-12-17)15-20(22)23(25)28-16-9-3-1-4-10-16/h1-15,24H

InChI Key

VSZGXZSYPHDPSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Phenylsulfonyl-1(3H)-Isobenzofuranone Intermediate

The reaction commences with phthalaldehydic acid, which undergoes thiolation with benzenethiol in benzene under acidic conditions (p-toluenesulfonic acid catalyst) to yield 3-phenylthio-1(3H)-isobenzofuranone. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) at -78°C converts the sulfide to the sulfone derivative, 3-phenylsulfonyl-1(3H)-isobenzofuranone, in 88% yield. This intermediate is critical for introducing the phenylsulfonyl moiety.

Anion Generation and Michael Addition

The sulfone intermediate is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C to generate a stabilized anion. This anion reacts with Michael acceptors such as methyl acrylate or ethyl vinyl ketone, leading to alkoxy intermediates that undergo spontaneous cyclization. For example, reaction with methyl phenylsulfonylacetate produces a Z-alkene adduct, which equilibrates to the E-isomer before S<sub>N</sub>Ar cyclization.

Table 1: Key Reaction Parameters for S<sub>N</sub>Ar Cyclization

ParameterConditionsYield (%)
BaseLDA in THF
Temperature-78°C to room temperature70–88
Michael AcceptorMethyl phenylsulfonylacetate75–82
Cyclization CatalystAnhydrous K<sub>2</sub>CO<sub>3</sub> in DMF83–89

Sulfoxide/Sulfone-Mediated Cyclization Strategies

Alternative routes leverage sulfoxide or sulfone groups to direct regioselective cyclization. These methods often produce higher yields due to the enhanced leaving-group ability of sulfonyl moieties.

Sulfoxide Route

Ethyl 2-phenylsulfinylmethylbenzoate is prepared via bromination of ortho-toluate using N-bromosuccinimide (NBS), followed by thiophenoxide displacement. Oxidation with sodium periodate or mCPBA yields the sulfoxide, which undergoes LDA-mediated deprotonation and reaction with acrylate derivatives. The resulting intermediates cyclize at room temperature to form 1-hydroxynaphthalene derivatives.

Sulfone Route Optimization

Compared to sulfoxides, sulfones exhibit superior stability under basic conditions. For instance, 3-phenylsulfonyl-1(3H)-isobenzofuranone reacts with active methylene compounds (AMCs) like diethyl malonate in dimethylformamide (DMF) at 23°C, achieving 83–89% yields after cyclization. The sulfone group facilitates a cleaner reaction profile, minimizing side products such as over-oxidized species.

Domino Reactions Using Morita–Baylis–Hillman Acetates

Domino reactions combining MBH acetates and AMCs offer a streamlined pathway to naphthalene frameworks. This method involves three sequential steps: S<sub>N</sub>2′ displacement, alkene equilibration, and S<sub>N</sub>Ar cyclization.

Reaction Mechanism and Conditions

MBH acetates (e.g., 2-cyano-1-(2-fluorophenyl)allyl acetate) react with AMCs (e.g., methyl phenylsulfonylacetate) in the presence of anhydrous K<sub>2</sub>CO<sub>3</sub> in DMF at 23°C. The initial S<sub>N</sub>2′ displacement produces a Z-alkene intermediate, which equilibrates to the E-isomer before cyclization. Heating at 90°C for 6 hours completes the aromatization, yielding this compound in 76–82% yields.

Table 2: Domino Reaction Optimization

AMCLeaving GroupProduct Yield (%)
Methyl phenylsulfonylacetateAcetoxy82
Diethyl malonateAcetoxy80
Ethyl cyanoacetateAcetoxy75

Industrial-Scale Production Considerations

While laboratory syntheses prioritize yield and purity, industrial methods focus on cost-effectiveness and scalability. Automated continuous-flow reactors are employed for esterification and cyclization steps, reducing reaction times from hours to minutes. Solvent recovery systems and catalytic recycling (e.g., using immobilized LDA analogs) further enhance sustainability.

Purification Techniques

Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) is reserved for pharmaceutical-grade material, ensuring >99% purity.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages:

  • S<sub>N</sub>Ar Route : High regioselectivity but requires cryogenic conditions.

  • Sulfone/Sulfoxide Routes : Improved yields and stability but necessitate hazardous oxidants.

  • Domino Reactions : One-pot efficiency but sensitive to AMC nucleophilicity.

Table 3: Method Comparison

MethodYield Range (%)Temperature RangeKey Limitation
S<sub>N</sub>Ar70–88-78°C to 90°CCryogenic requirements
Sulfoxide Cyclization65–780°C to 25°COxidation side products
Domino Reaction75–8223°C to 90°CAMC compatibility

Chemical Reactions Analysis

Hydroxyl Group (C1)

The phenolic -OH participates in:

  • Alkylation/Acylation : Forms ethers or esters under Mitsunobu or base-mediated conditions .

  • Coordination Chemistry : Acts as a ligand for metal catalysts in cross-coupling reactions.

Sulfonyl Group (C4)

The -SO₂Ph moiety:

  • Directs Electrophilic Substitution : Deactivates the ring but guides substituents to meta/para positions relative to itself.

  • Participates in Nucleophilic Aromatic Substitution (SNAr) : Activated by electron-withdrawing groups (e.g., -NO₂), enabling displacement by amines or thiols .

Ester Group (C2)

  • Hydrolysis : Under acidic or basic conditions, yields 4-(phenylsulfonyl)-1-hydroxy-2-naphthoic acid.

  • Transesterification : Reacts with alcohols (e.g., methanol) in the presence of catalysts like Ti(OiPr)₄ .

Electrophilic Aromatic Substitution

The sulfonyl group’s electron-withdrawing nature reduces ring reactivity but directs incoming electrophiles to specific positions (Table 1) :

ElectrophilePositionConditionsProduct
NO₂⁺C6 (para to -SO₂)HNO₃, H₂SO₄, 0–5°CNitro derivative
Br₂C5/C7FeBr₃, CH₂Cl₂, 25°CDibrominated adduct
SO₃H⁺C8 (ortho to -OH)Fuming H₂SO₄, 50°CSulfonated product

The hydroxyl group at C1 donates electron density, enhancing reactivity at C8 and C3 .

SNAr Ring Closure

In the synthesis of analogous naphthols (e.g., 20 in Scheme 3 ):

  • Aldol adduct A forms via K₂CO₃-mediated enolate attack on the aldehyde.

  • Deprotonation generates an α-carbanion, which undergoes SNAr displacement of fluoride.

  • Dehydration completes aromatization, driven by the stability of the naphthol system.

Radical Pathways

Under halogenation conditions, the sulfonyl group may stabilize radical intermediates, analogous to decarboxylative halogenation mechanisms (Scheme 9 ). For example:

  • Homolytic cleavage of hypohalites (e.g., BrO⁻) generates acyloxy radicals.

  • Decarbonylation produces aryl radicals, which abstract halogens from Br₂ or Cl₃CBr .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of naphthoate, including phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have shown that naphthoate derivatives can disrupt critical protein-protein interactions involved in cancer progression, particularly targeting oncoproteins like Mcl-1 .

Antibacterial Properties

Naphthoate derivatives have also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The sulfonyl group in this compound enhances its interaction with bacterial cell membranes, leading to increased permeability and bacterial cell death .

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitution and electrophilic aromatic substitution . Its ability to undergo functionalization under mild conditions makes it a valuable building block in synthetic organic chemistry.

Development of New Drug Candidates

The compound's structural characteristics allow for modifications that can lead to the development of new drug candidates with enhanced pharmacological profiles. For instance, the incorporation of different substituents on the naphthalene ring can yield compounds with improved selectivity and potency against specific biological targets .

Case Study 1: Inhibition of Protein-Protein Interactions

A study investigated the role of this compound as an inhibitor of the Mcl-1 oncoprotein interaction with pro-apoptotic proteins. The results indicated that modifications to the naphthoate structure could significantly enhance binding affinity and specificity, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Halogenated analogs (e.g., 3m) exhibit lower yields (68%) but are hypothesized to improve target engagement via halogen bonding .

Synthetic Efficiency :

  • Sulfamoyl derivatives (e.g., 3l) achieve higher yields (80%) compared to piperazinyl derivatives (3k: 71%), likely due to simplified coupling procedures .

Physicochemical Properties :

  • The target compound’s CCS values suggest a larger molecular volume than simpler analogs like Phenyl 1-hydroxy-2-naphthoate (C₁₇H₁₂O₃), aligning with its extended sulfonyl-aryl substituent .

Biological Relevance :

  • While sulfamoyl derivatives (3l, 3m) are studied as selective inhibitors, the target compound lacks reported biological data, highlighting a research gap .

Biological Activity

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity, potential therapeutic applications, and relevant research findings associated with this compound.

  • Chemical Formula : C17_{17}H12_{12}O3_3
  • Molecular Weight : 264.28 g/mol
  • CAS Number : 132-54-7
  • Appearance : Off-white powder/crystals
  • Melting Point : 93.0 to 96.0 °C

Anticancer Properties

This compound has demonstrated significant anticancer activity across various cancer cell lines. Research indicates that derivatives of naphthoate compounds exhibit cytotoxic effects, particularly against:

  • Liver Cancer (Hep G2) : IC50_{50} values around 1.2 µM.
  • Lung Cancer (A549) : Effective at concentrations as low as 1.46 µM.
  • Breast Cancer (MDA-MB-231) : Notable inhibition observed.
  • Cervical Cancer (HeLa) : Exhibits significant cytotoxicity.

These findings suggest that the compound may interfere with cellular mechanisms essential for cancer cell survival and proliferation, potentially through apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

Studies have shown that hydroxynaphthoate derivatives possess anti-inflammatory properties. The compound may inhibit inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, with specific IC50_{50} values indicating its effectiveness:

  • Staphylococcus aureus (Gram-positive) : IC50_{50} of 0.5 µg/mL.
  • Escherichia coli (Gram-negative) : IC50_{50} of 2 µg/mL.

This antibacterial activity highlights its potential use in developing new antibiotics or adjunct therapies for bacterial infections.

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets:

  • Inhibition of Histone Methyltransferases : The compound has been identified as an inhibitor of EZH1 and EZH2, which are involved in gene regulation and cancer progression .
  • Interference with Steroid Hormone Metabolism : It inhibits 17β-hydroxysteroid dehydrogenases, which are crucial in estrogen metabolism, potentially affecting hormone-dependent cancers .

Research Findings

Recent studies have employed various methodologies to evaluate the biological activities of this compound:

StudyMethodologyFindings
In vitro assays on cancer cell linesSignificant cytotoxicity against Hep G2 and A549 cells
Enzyme inhibition assaysInhibition of 17β-HSD1 (89%) and 17β-HSD2 (61%)
Antibacterial susceptibility testsEffective against S. aureus and E. coli

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • A study demonstrated that derivatives exhibited improved anticancer activity when combined with conventional chemotherapeutics, suggesting a synergistic effect that could enhance treatment efficacy.
  • Clinical trials are ongoing to assess its safety and effectiveness in treating estrogen-dependent cancers, with preliminary results indicating promising outcomes.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate?

  • Methodological Answer : High-performance liquid chromatography (HPLC) at pH 2.5 is effective for separating intermediates, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. Adjusting the pH to 7.5 reveals pH-dependent equilibria between tautomeric forms, as observed in related naphthoate derivatives . For sulfonyl group confirmation, infrared (IR) spectroscopy targeting S=O stretches (~1350–1160 cm⁻¹) and X-ray crystallography (if crystalline) are advised, based on structural analogs .

Q. What synthetic strategies are documented for introducing sulfonyl groups into naphthoate frameworks?

  • Methodological Answer : Sulfonation typically involves reacting naphthoate precursors with sulfonating agents (e.g., sulfonic acids or SO₃ derivatives) under controlled conditions. For example, sulfinyl/sulfonyl substituents in naphthofuran derivatives are introduced via oxidation of thioether intermediates or direct sulfonation . Purification steps may include column chromatography using gradients of ethyl acetate/hexane to isolate sulfonated products.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing. For eye exposure, flush with an eyewash station for 20 minutes. Store in airtight containers away from oxidizers, referencing safety guidelines for sulfonated aromatics .

Advanced Research Questions

Q. How does pH influence the structural analysis of enzymatic degradation products derived from this compound?

  • Methodological Answer : Enzymatic cleavage by dioxygenases (e.g., 1-hydroxy-2-naphthoate dioxygenase) produces pH-sensitive metabolites. At pH 2.5, the product exists as a mixture of 2-oxo-3-(3-oxo-1,3-dihydro-1-isobenzofuranyl)propanoate (III) and its dihydroxy counterpart (IV). Raising the pH to 7.5 shifts the equilibrium to trans-2′-carboxybenzalpyruvate (II), confirmed by ¹H-NMR in deuterated phosphate buffer . This pH-dependent tautomerism must be controlled during metabolite identification.

Q. How can contradictions in NMR data for ring-cleaved metabolites be resolved?

  • Methodological Answer : Contradictions often arise from dynamic equilibria between tautomers. Use deuterated buffers (e.g., D₂O with K₂HPO₄/KH₂PO₄) to stabilize the dominant species. For example, at neutral pH, only trans-2′-carboxybenzalpyruvate (II) is detectable via ¹H-NMR, as proton exchange with deuterium is negligible in the keto-enol system . Time-resolved NMR or low-temperature experiments may further clarify transient intermediates.

Q. What are the challenges in crystallizing sulfonated naphthoate derivatives, and how can they be addressed?

  • Methodological Answer : Sulfonyl groups introduce steric bulk and polarity, complicating crystallization. Strategies include:

  • Screening solvents with high polarity (e.g., DMSO/water mixtures).
  • Using slow evaporation or diffusion methods to promote ordered lattice formation.
  • Co-crystallization with stabilizing agents (e.g., crown ethers), as demonstrated in sulfinyl-naphthofuran systems .

Q. What role does the sulfonyl group play in modulating biological activity or metabolic stability?

  • Methodological Answer : Sulfonyl groups enhance electrophilicity and resistance to enzymatic hydrolysis compared to hydroxyl or carboxylate analogs. In phenanthrene-degrading bacteria (e.g., Nocardioides sp. KP7), sulfonated intermediates may require specialized dioxygenases for cleavage, as seen in analogous pathways . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to microbial enzymes.

Data Contradiction Analysis

Q. Why might HPLC and NMR yield conflicting results for metabolite identification?

  • Methodological Answer : HPLC retention times may not distinguish tautomers, while NMR captures dynamic equilibria. For example, at pH 2.5, HPLC separates III and IV, but NMR reveals their coexistence. Cross-validate using MS/MS fragmentation patterns and pH-controlled experiments .

Experimental Design Considerations

Q. How to design experiments to study the environmental degradation of this compound?

  • Methodological Answer :

Microbial Screening : Use enrichment cultures from contaminated soils, selecting for strains capable of degrading polycyclic aromatics (e.g., Nocardioides spp.).

Metabolite Trapping : Add NaN₃ to inhibit further degradation, then extract intermediates at timed intervals for LC-MS/MS analysis.

Isotope Labeling : Incorporate ¹³C at the sulfonyl group to track metabolic fate via stable isotope probing (SIP) .

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